N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide
Description
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their stability and reactivity, making the compound of interest in various fields of scientific research.
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-10-8-13(11(2)22-10)14(19)5-6-17-15(20)16(21)18-9-12-4-3-7-23-12/h3-4,7-8,14,19H,5-6,9H2,1-2H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHMVYYBMJVZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NCC2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan and thiophene intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: The compound can be reduced to form alcohols and thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, alcohols, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic methodologies.
Medicine
Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly due to its anti-inflammatory and antiviral properties:
- Anti-inflammatory Effects: In animal models, the compound significantly reduced inflammation markers, suggesting potential use in treating inflammatory diseases.
- Antiviral Activity: Studies indicate that derivatives of this compound exhibit promising results against HIV replication, highlighting its potential in antiviral drug development.
Industry
In industrial applications, this compound can be utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for creating specialized coatings or additives in various formulations.
Anti-inflammatory Effects
In a controlled study involving carrageenan-induced paw edema in rats, the administration of N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide resulted in a significant reduction in swelling compared to control groups. This suggests strong anti-inflammatory properties that could be harnessed for therapeutic applications.
Antiviral Activity
A study investigating the efficacy of this compound against HIV-1 gp41 fusion inhibitors demonstrated that certain derivatives could inhibit viral replication effectively. This positions the compound as a candidate for further research in antiviral therapies.
Antimicrobial Efficacy
In vitro tests showed broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. This property indicates its potential for development into new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan and thiophene rings allow it to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylbutanamide
- N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-(dimethylsulfamoyl)benzamide
Uniqueness
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N’-[(thiophen-2-yl)methyl]ethanediamide is unique due to its combination of furan and thiophene rings, which provide a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a compound that combines elements of furan and thiophene, which are known for their diverse biological activities. This article delves into its biological activity, encompassing mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₃H₁₅N₃O₂S
- Molecular Weight : 273.34 g/mol
- IUPAC Name : this compound
- Antioxidant Activity : The presence of the furan moiety contributes to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This suggests potential anti-inflammatory effects for this compound as well.
- Neuroprotective Properties : Some derivatives containing furan and thiophene have demonstrated neuroprotective effects in various models, indicating that this compound may also offer similar benefits.
Therapeutic Applications
The biological activities suggest several potential therapeutic applications:
- Anti-inflammatory agents for conditions such as arthritis.
- Neuroprotective drugs for neurodegenerative diseases like Alzheimer's.
- Antioxidants in dietary supplements aimed at reducing oxidative stress.
Case Studies
- Study on Antioxidant Activity : A study evaluating the antioxidant capacity of similar compounds found that those with furan rings exhibited significant free radical scavenging activity, which could be extrapolated to our compound .
- Inflammation Model : In a model of acute inflammation, compounds with similar structures were shown to reduce edema and inflammatory cytokine levels significantly . This provides a basis for further investigation into the anti-inflammatory potential of this compound.
- Neuroprotection Study : Research on derivatives of thiophene indicated their ability to protect neuronal cells from apoptosis induced by oxidative stress . This suggests that our compound may also confer neuroprotective benefits.
Data Table
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide in a laboratory setting?
- Methodology :
- Step 1 : Protect the hydroxyl group on the 3-hydroxypropyl chain using tert-butyldimethylsilyl (TBS) chloride to prevent undesired side reactions during amide coupling .
- Step 2 : Employ carbodiimide-based coupling agents (e.g., EDCl/HOBt) to form the ethanediamide linkage between the dimethylfuran and thiophenemethyl moieties. Monitor reaction progress via TLC or HPLC .
- Step 3 : Deprotect the TBS group using tetrabutylammonium fluoride (TBAF) in THF. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Critical Analysis : Ensure anhydrous conditions to avoid hydrolysis of intermediates. Verify regioselectivity in thiophene substitution using NOESY NMR .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?
- Methodology :
- 1H/13C NMR : Assign peaks for the dimethylfuran (δ 2.2–2.5 ppm for methyl groups), thiophene (δ 6.8–7.2 ppm for aromatic protons), and hydroxypropyl (δ 1.8–2.1 ppm) .
- FT-IR : Confirm amide bond formation via N-H stretching (3300 cm⁻¹) and C=O vibrations (1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ~435 Da) and isotopic patterns .
Advanced Research Questions
Q. What strategies can resolve contradictions between computational predictions and experimental results regarding the compound’s reactivity?
- Methodology :
- Step 1 : Re-optimize computational models (e.g., DFT at the B3LYP/6-311+G(d,p) level) to include solvent effects (e.g., PCM for DMSO) and explicit hydrogen bonding .
- Step 2 : Perform kinetic studies (e.g., stopped-flow UV-Vis) to compare activation energies of predicted vs. observed reaction pathways (e.g., oxidation of thiophene to sulfoxide) .
- Step 3 : Use machine learning (e.g., ICReDD’s reaction database) to identify overlooked variables (e.g., trace metal catalysts) that may explain discrepancies .
Q. How can the compound’s potential as a bioactive agent be systematically evaluated against microbial or cancer cell lines?
- Methodology :
- In Vitro Screening :
- Step 1 : Test cytotoxicity via MTT assay (24–72 hr exposure) on HeLa (cancer) and HEK293 (normal) cells. Use IC50 values to assess selectivity .
- Step 2 : Evaluate antimicrobial activity using broth microdilution (MIC against S. aureus and E. coli) .
- Mechanistic Studies :
- Step 3 : Perform molecular docking (AutoDock Vina) to identify putative targets (e.g., kinase domains or bacterial efflux pumps). Validate via SPR or ITC binding assays .
- Data Validation : Replicate results in triplicate and compare with structurally similar compounds (e.g., N1-(thiophen-2-ylmethyl)oxalamides) to establish structure-activity relationships .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?
- Methodology :
- Step 1 : Conduct accelerated stability studies (40°C/75% RH, pH 1–7) with HPLC monitoring. Note degradation products (e.g., hydrolyzed amide bonds) .
- Step 2 : Use DFT to calculate bond dissociation energies (BDEs) of the amide linkage. Correlate with experimental half-lives .
- Step 3 : Propose structural modifications (e.g., replacing ethanediamide with a urea linker) to enhance stability and retest .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
